molecular formula C10H16N2OS B5729893 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B5729893
M. Wt: 212.31 g/mol
InChI Key: SWFMRKCEQASHEH-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-6-11-9(14-7)12-8(13)5-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFMRKCEQASHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

3,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the butanamide moiety. This unique structure can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

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